2,5-Difluoro-3-methylanisole
Overview
Description
2,5-Difluoro-3-methylanisole is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to an anisole ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoro-3-methylanisole can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the fluorination of 3-methylanisole using a suitable fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methylanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are typical, with reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
2,5-Difluoro-3-methylanisole is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
2,5-Difluoro-3-methylanisole is similar to other fluorinated anisoles, such as 3,5-difluoroanisole and 2,6-difluoroanisole. its unique substitution pattern gives it distinct chemical and physical properties. For instance, the presence of the methyl group at the 3-position influences its reactivity and binding affinity compared to its analogs.
Comparison with Similar Compounds
3,5-Difluoroanisole
2,6-Difluoroanisole
2,4-Difluoroanisole
3,4-Difluoroanisole
Properties
IUPAC Name |
2,5-difluoro-1-methoxy-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYWPGPFUINXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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